beta-D-gentiobiosyl crocetin(1-)

Description

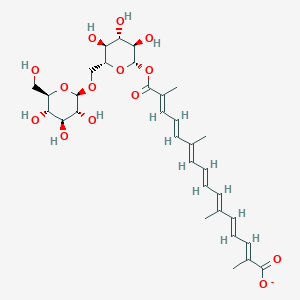

Structure

3D Structure

Properties

Molecular Formula |

C32H43O14- |

|---|---|

Molecular Weight |

651.7 g/mol |

IUPAC Name |

(2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethyl-16-oxo-16-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexadeca-2,4,6,8,10,12,14-heptaenoate |

InChI |

InChI=1S/C32H44O14/c1-17(11-7-13-19(3)29(40)41)9-5-6-10-18(2)12-8-14-20(4)30(42)46-32-28(39)26(37)24(35)22(45-32)16-43-31-27(38)25(36)23(34)21(15-33)44-31/h5-14,21-28,31-39H,15-16H2,1-4H3,(H,40,41)/p-1/b6-5+,11-7+,12-8+,17-9+,18-10+,19-13+,20-14+/t21-,22-,23-,24-,25+,26+,27-,28-,31-,32+/m1/s1 |

InChI Key |

VULLCGFNYWDRHL-YJOFKXFJSA-M |

Isomeric SMILES |

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)/C=C/C=C(\C)/C(=O)[O-] |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C=CC=C(C)C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to β-D-gentiobiosyl crocetin Esters in Saffron (Crocus sativus L.)

Abstract

Saffron, derived from the dried stigmas of Crocus sativus L., is the world's most expensive spice, prized for its distinct color, flavor, and aroma.[1][2] The vibrant red hue is primarily attributed to a class of water-soluble carotenoid derivatives known as crocins.[2][3][4] Among these, the esters of the dicarboxylic acid crocetin with the disaccharide gentiobiose are of significant scientific and commercial interest. This technical guide provides an in-depth exploration of the natural occurrence of β-D-gentiobiosyl crocetin esters in saffron, detailing their biosynthesis, physicochemical properties, and the analytical methodologies required for their robust extraction, isolation, and characterization. This document serves as a foundational resource for researchers aiming to harness these potent bioactive compounds for applications in pharmacology, food science, and biotechnology.

Introduction: The Chemistry of Saffron's Color

The principal coloring components of saffron are a family of compounds called crocins, which are mono- or di-glycosyl esters of the C20-carotenoid acid, crocetin.[5][6] Unlike most carotenoids, the glycosylation of crocetin renders crocins freely soluble in water, a property crucial to their biological role and utility as a natural colorant.[2][6][7]

The most abundant and significant crocin is trans-crocetin di-(β-D-gentiobiosyl) ester, often referred to as crocin-1.[8][9] This molecule consists of the crocetin backbone esterified at both ends with gentiobiose, a disaccharide composed of two β-D-glucose units linked (1→6). The general term "β-D-gentiobiosyl crocetin(1-)" can refer to several related structures, including the predominant di-gentiobiosyl ester, as well as mono-gentiobiosyl esters which may also feature single glucose units. This guide will focus on the family of crocins bearing at least one gentiobiose moiety.

Biosynthesis of Crocetin Gentiobiosides in Crocus sativus

The formation of crocins is a specialized branch of the apocarotenoid pathway occurring within the chromoplasts and cytoplasm of saffron stigma cells.[1] The process is a multi-step enzymatic cascade that transforms a common carotenoid precursor into the final, highly-soluble pigments that accumulate in the vacuole.[1][2]

-

Zeaxanthin Cleavage : The pathway begins with the C40 carotenoid zeaxanthin. The enzyme Carotenoid Cleavage Dioxygenase 2 (CCD2) catalyzes a symmetric oxidative cleavage at the 7,8 and 7',8' double bonds of zeaxanthin.[1][7] This reaction yields two molecules of 3-OH-β-cyclocitral and one molecule of crocetin dialdehyde.[1][2]

-

Oxidation to Crocetin : The highly reactive crocetin dialdehyde is then oxidized to the dicarboxylic acid crocetin. This step is catalyzed by Aldehyde Dehydrogenase (ALDH) enzymes.[1][2][7]

-

Stepwise Glycosylation : The final and critical stage is the glycosylation of crocetin, which occurs in the cytoplasm.[1] This process is catalyzed by a series of UDP-glucosyltransferases (UGTs).

-

Primary Glycosylation : An enzyme such as UGT74AD1 adds the first glucose molecules to the carboxyl groups of crocetin, forming mono- and di-glucosyl esters.[1][7]

-

Secondary Glycosylation : A second type of UGT, such as UGT91P3 from family 91, catalyzes the addition of a second glucose molecule to the existing glucose moieties via a (1→6) linkage, forming the gentiobiose units.[3] It has been suggested that these UGTs may form an enzymatic complex, or metabolon, to efficiently channel the labile intermediates.[3]

-

The sequential action of these UGTs results in a mixture of crocins, including mono- and di-gentiobiosyl esters of crocetin.[2][10]

Caption: Proposed biosynthetic pathway of crocetin gentiobiosides in Crocus sativus.

Physicochemical Properties and Stability

Understanding the chemical nature of crocins is paramount for designing effective extraction and analytical protocols, as well as for ensuring product stability.

-

Solubility : Crocins are highly soluble in polar solvents like water, methanol, and ethanol, and sparingly soluble in non-polar solvents.[7] An 80% ethanol-water mixture is often cited as an optimal extraction solvent.[11][12][13][14]

-

Spectral Properties : Crocins exhibit a characteristic UV-Vis absorption spectrum with a major peak in the visible region around 440 nm, which is responsible for their color.[5][15] A secondary absorption band is observed in the UV region around 250-260 nm.[5][16] Cis-isomers of crocins can be distinguished by an additional peak between 320-330 nm.[5][16]

-

Stability : Crocin stability is a critical factor influenced by several environmental conditions:

-

pH : Crocins are highly susceptible to degradation in acidic (pH ≤ 2) and alkaline conditions, showing maximal stability in weakly acidic environments (around pH 5).[6][17]

-

Light : Exposure to light induces photo-oxidation and trans-to-cis isomerization, leading to color loss and degradation.[4][18] All extraction and analytical work should be performed under reduced light conditions.

-

Temperature : Elevated temperatures accelerate degradation.[18][19][20] Storage at low temperatures (e.g., 5°C or frozen) is recommended to preserve integrity.[17]

-

Oxidation : Crocins are prone to oxidation, a process that can be mitigated by the use of antioxidants like ascorbic acid during storage.[4][17]

-

Extraction and Isolation Protocols

The goal of extraction is to efficiently transfer crocins from the solid saffron stigma matrix to a liquid solvent, while the objective of isolation is to purify them from other co-extracted compounds like picrocrocin and flavonoids.

Workflow for Extraction and Analysis

Caption: General workflow for the extraction and analysis of crocins from saffron.

Protocol 1: Optimized Solvent Extraction

This protocol is designed for high-yield recovery of total crocins for subsequent analysis or purification.

Rationale: The use of 80% ethanol provides a solvent polarity that is optimal for solubilizing the glycosylated crocins while minimizing the extraction of highly non-polar compounds.[11][12][13] Performing the extraction at low temperatures and in the dark mitigates thermal and photodegradation.[13][17][18]

Methodology:

-

Sample Preparation : Weigh 100 mg of dried saffron stigmas and grind them into a fine powder using a mortar and pestle.

-

Extraction : Transfer the powder to a 15 mL centrifuge tube. Add 5 mL of cold (4°C) 80% (v/v) aqueous ethanol.

-

Homogenization : Vortex the suspension vigorously for 2 minutes to ensure thorough mixing.

-

Incubation : Place the tube on a shaker or rotator at 4°C in the dark for 1 hour.

-

Separation : Centrifuge the suspension at 5000 x g for 10 minutes at 4°C.

-

Collection : Carefully collect the supernatant, which contains the crocin extract. For exhaustive extraction, the pellet can be re-extracted with an additional 5 mL of solvent.

-

Storage : Store the extract at -20°C in an amber vial until analysis.

Protocol 2: Isolation by Crystallization

For obtaining high-purity total crocins without chromatography, a crystallization method can be employed.[12][13][14]

Rationale: This method leverages the differential solubility of crocins in 80% ethanol at varying temperatures. At room temperature, crocins are soluble, but as the temperature is lowered significantly, their solubility decreases, causing them to crystallize out of the solution while more soluble impurities remain in the supernatant.[12]

Methodology:

-

Extraction : Prepare a concentrated crude extract as described in Protocol 1, but on a larger scale (e.g., 10 g of saffron powder).

-

Concentration : Evaporate the solvent from the crude extract under reduced pressure at a temperature below 40°C to yield a viscous residue.

-

Dissolution : Re-dissolve the residue in a minimal amount of 80% ethanol at room temperature.

-

Crystallization : Place the solution in a sealed container at -5°C for 24-48 hours.[12][13] Crystal formation should be observed.

-

Harvesting : Collect the crystals by cold centrifugation or filtration. Wash the crystals with a small amount of ice-cold 80% ethanol.

-

Recrystallization (Optional) : For higher purity (>97%), the obtained crystals can be re-dissolved in a minimal amount of warm 80% ethanol and recrystallized at -5°C.[12][13]

-

Drying : Dry the final crystals under a vacuum to remove residual solvent.

Analytical Characterization Techniques

A multi-technique approach is required for the unambiguous identification and quantification of β-D-gentiobiosyl crocetin and its related esters.

High-Performance Liquid Chromatography (HPLC-DAD)

HPLC with Diode Array Detection (DAD) is the cornerstone technique for separating and quantifying different crocin isomers.[5][18]

Rationale: Reversed-phase chromatography effectively separates the crocins based on their polarity. The gentiobiosyl esters are more polar and typically elute earlier than crocins with fewer sugar moieties. DAD allows for simultaneous quantification at 440 nm and spectral analysis to confirm identity and check for peak purity.[16]

Typical HPLC-DAD Parameters:

| Parameter | Specification | Rationale |

|---|---|---|

| Column | C18 or C8 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) | Provides excellent separation of apocarotenoid glycosides.[16] |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidification improves peak shape and ionization for MS. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute compounds from the column.[16] |

| Gradient | 20% B to 90% B over 30 min | A gradient is necessary to resolve the complex mixture of crocins. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column.[16] |

| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times.[16] |

| Detection | DAD, 440 nm (quantification), 250-600 nm (spectral scan) | 440 nm is the λmax for crocins; full scan confirms identity.[15] |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS provides definitive molecular weight information and fragmentation patterns, confirming the identity of each crocin peak separated by HPLC.[5]

Rationale: Electrospray ionization (ESI) is a soft ionization technique suitable for these thermally labile glycosides.[5] High-resolution mass spectrometry (e.g., Orbitrap, Q-TOF) allows for the determination of elemental composition, while tandem MS (MS/MS) reveals the structure through fragmentation (e.g., loss of sugar moieties).

Expected Mass Spectrometry Data for trans-crocetin di-(β-D-gentiobiosyl) ester:

| Ion | Expected m/z | Annotation |

|---|---|---|

| [M+H]⁺ | 977.38 | Protonated Molecule |

| [M+Na]⁺ | 999.36 | Sodium Adduct |

| [M-gentiobiose+H]⁺ | 653.27 | Loss of one gentiobiose unit |

| [M-2*gentiobiose+H]⁺ | 329.16 | Crocetin aglycone |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation, confirming the identity of the crocetin backbone, the nature of the sugar units (gentiobiose), and the points of esterification.[21][22]

Rationale: ¹H NMR provides information on the proton environment, including the characteristic signals of the crocetin polyene chain and the anomeric protons of the sugars. 2D NMR experiments like COSY, HMQC, and HMBC are essential to assign all proton and carbon signals and to establish connectivity between the crocetin and gentiobiose units.[21][23]

Key ¹H NMR Signals for trans-crocetin di-(β-D-gentiobiosyl) ester (in CD₃OD):

| Proton | Approximate Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Polyene chain (=CH) | 6.5 - 7.5 | m |

| Anomeric H-1' (Glucose) | ~5.4 | d |

| Anomeric H-1'' (Gentiobiose) | ~4.2 | d |

| Sugar protons | 3.0 - 4.5 | m |

| Methyl groups | ~2.0 | s |

Conclusion

The β-D-gentiobiosyl esters of crocetin are the defining chemical constituents of saffron, responsible for its iconic color and contributing significantly to its bioactivity. A thorough understanding of their biosynthesis, stability, and physicochemical properties is essential for any researcher in the fields of natural product chemistry, pharmacology, or food science. The protocols and analytical methodologies detailed in this guide provide a robust framework for the extraction, isolation, and comprehensive characterization of these valuable compounds, enabling further investigation into their therapeutic and commercial potential. The application of a combined analytical approach, integrating HPLC-DAD, LC-MS, and NMR, is critical for achieving unequivocal identification and accurate quantification, thereby ensuring scientific rigor and reproducibility.

References

-

Tarantilis, P. A., Polissiou, M., & Manfait, M. (1995). Determination of saffron (Crocus sativus L.) components in crude plant extract using high-performance liquid chromatography-UV-visible photodiode-array detection-on-line with mass spectrometry. Journal of Chromatography A, 699(1-2), 107-118.

-

Hadizadeh, F., Mohajeri, S. A., & Seifi, M. (2010). Extraction and purification of crocin from saffron stigmas employing a simple and efficient crystallization method. Pakistan Journal of Biological Sciences, 13(14), 691-698.

-

Hadizadeh, F., Mohajeri, S. A., & Seifi, M. (2010). Extraction and purification of crocin from saffron stigmas employing a simple and efficient crystallization method. SciSpace.

-

Ghasemi, F. (2023). Isolating valuable ingredients of saffron using extraction and preparative chromatography. Otto-von-Guericke-Universität Magdeburg.

-

Hadizadeh, F., Mohajeri, S. A., & Seifi, M. (2010). Extraction and Purification of Crocin from Saffron Stigmas Employing a Simple and Efficient Crystallization Method. Science Alert.

-

Ahrazem, O., Rubio-Moraga, A., et al. (2020). A New Glycosyltransferase Enzyme from Family 91, UGT91P3, Is Responsible for the Final Glucosylation Step of Crocins in Saffron (Crocus sativus L.). International Journal of Molecular Sciences, 21(23), 9066.

-

Yeats, T. H., & Nagel, R. (2018). Subcellular Spice Trade Routes: Crocin Biosynthesis in the Saffron Crocus (Crocus sativus). Plant Physiology, 177(3), 879-881.

-

Sun, W., Wang, S., et al. (2020). Prospects and progress on crocin biosynthetic pathway and metabolic engineering. Synthetic and Systems Biotechnology, 5(4), 250-256.

-

Bachir-Bey, M., Belyagoubi-Benhammou, N., et al. (2022). STUDY OF THE DEGRADATION KINETICS OF CROCIN DURING STORAGE AT DIFFERENT TEMPERATURES: EFFECT OF pH VARIATION AND THE USE OF PRESERVATIVES. Journal of Microbiology, Biotechnology and Food Sciences, 11(5), e5867.

-

Hadizadeh, F., Mohajeri, S. A., & Seifi, M. (2010). Extraction and Purification of Crocin from Saffron Stigmas Employing a Simple and Efficient Crystallization Method. ResearchGate.

-

Gombert, A., Le-Bouter, E., et al. (2021). Improved quantification method of crocins in saffron extract using HPLC-DAD after qualification by HPLC-DAD-MS. Food Chemistry, 362, 130199.

-

Ahrazem, O., Rubio-Moraga, A., et al. (2019). Schematic biosynthetic pathway for crocetin, crocins, and picrocrocin... ResearchGate.

-

Lage, M., & Cantrell, C. L. (2022). Chemical Composition and Quality of Saffron. Encyclopedia.pub.

-

Belyagoubi-Benhammou, N., Belyagoubi, L., & Atik, F. (2023). OPTIMIZING THE AQUEOUS EXTRACTION OF CROCIN FROM SAFFRON AND MODELING THE KINETICS OF ITS DEGRADATION DURING STORAGE AND HEAT TREATMENT. Carpathian Journal of Food Science and Technology, 15(3), 168-179.

-

Aumeeruddy, M. Z., Rengasamy, K. R. R., et al. (2023). An overview of analytical methods employed for quality assessment of Crocus sativus (saffron). Food Chemistry: Molecular Sciences, 7, 100196.

-

Pfister, S., Meyer, P., et al. (1996). NMR data for the b-digentibiosyl component of crocin. ResearchGate.

-

Fança-Berthon, P., Leroi, M., et al. (2024). Characterization of Crocetin Isomers in Serum Samples via UHPLC-DAD-MS/MS and NMR after Saffron Extract (Safr'Inside™) Consumption. Metabolites, 14(4), 188.

-

El Hachlafi, N., Al-Mijalli, S. H., et al. (2024). Comprehensive analysis of bioactive compounds in Crocus sativus stamens extracts by HPLC-DAD: investigating antidiabetic activity via in vitro, in vivo, and molecular docking simulation. Frontiers in Pharmacology, 15, 1406856.

-

NextHerbal Labs, LLC. (n.d.). Enhanced Gastric Stability of Saffron. NextHerbal Labs.

-

Kopylova, E. S., Meschishen, V. V., et al. (2024). NMR Study of Water-Soluble Carotenoid Crocin: Formation of Mixed Micelles, Interaction with Lipid Membrane and Antioxidant Activity. Molecules, 29(6), 1269.

-

Cusano, E., Censi, R., et al. (2023). Fractionation of Saffron (Crocus sativus L.) Extract by Solid-Phase Extraction and Subsequent Encapsulation in Liposomes Prepared by Reverse-Phase Evaporation. Molecules, 28(22), 7597.

-

De Luca, S., Quarta, A., et al. (2021). 1H-NMR Metabolic Profiling and Antioxidant Activity of Saffron (Crocus sativus) Cultivated in Lebanon. Molecules, 26(16), 4905.

-

Kyriakopoulou, K., Kefalas, P., & Leotsinidis, M. (2018). Rapid isolation and characterization of crocins, picrocrocin, and crocetin from saffron using centrifugal partition chromatography and LC-MS. Journal of Separation Science, 41(21), 4105-4114.

-

ResearchGate. (n.d.). 1H-NMR spectra of crocin 1 (a), crocin 2 (b), crocin 3 (c). ResearchGate.

-

Moraga, Á. R., Nohales, F. J., et al. (2009). Glucosylation of saffron apocarotenoid crocetin by a glucosyltransferase isolated from Crocus sativus stigmas. ResearchGate.

-

ChemicalBook. (n.d.). Crocin(42553-65-1) 1H NMR spectrum. ChemicalBook.

-

Wani, T. A., Wani, S. M., et al. (2021). Quantitative Determination and Characterization of a Kashmir Saffron (Crocus sativus L.)-Based Botanical Supplement Using Single-Laboratory Validation Study by HPLC-PDA with LC–MS/MS and HPTLC Investigations. ACS Omega, 6(36), 23296-23307.

-

Nguyen, H. T. (2022). A narrative review of phytochemical profile of Saffron and principal crocetin glycosides. Longhua Chinese Medicine, 5, 28.

-

Analytice. (2021). Analysis and determination of crocin (CAS: 42553-65-1) in saffron in the laboratory. Analytice.

-

Demurtas, O. C., Frusciante, S., et al. (2018). Candidate Enzymes for Saffron Crocin Biosynthesis Are Localized in Multiple Cellular Compartments. Plant Physiology, 177(3), 1071-1087.

-

Nguyen, H. T. (2022). A narrative review of phytochemical profile of Saffron and principal crocetin glycosides. AME Publishing Company.

-

Bisti, S., Maccarone, R., & Falsini, B. (2014). Presence of the main metabolites of saffron: crocetin, trans-crocetin... ResearchGate.

-

Bisti, S., Maccarone, R., & Falsini, B. (2020). Saffron: Chemical Composition and Neuroprotective Activity. Molecules, 25(23), 5618.

Sources

- 1. plantae.org [plantae.org]

- 2. Candidate Enzymes for Saffron Crocin Biosynthesis Are Localized in Multiple Cellular Compartments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A New Glycosyltransferase Enzyme from Family 91, UGT91P3, Is Responsible for the Final Glucosylation Step of Crocins in Saffron (Crocus sativus L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis and determination of crocin (CAS: 42553-65-1) in saffron in the laboratory - Analytice [analytice.com]

- 5. w1.aua.gr [w1.aua.gr]

- 6. Enhanced Gastric Stability of Saffron - NextHerbal Labs, LLC [next-herbal.com]

- 7. Prospects and progress on crocin biosynthetic pathway and metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. A narrative review of phytochemical profile of Saffron and principal crocetin glycosides - Tung - Longhua Chinese Medicine [lcm.amegroups.org]

- 11. Extraction and purification of crocin from saffron stigmas employing a simple and efficient crystallization method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. scialert.net [scialert.net]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Comprehensive analysis of bioactive compounds in Crocus sativus stamens extracts by HPLC-DAD: investigating antidiabetic activity via in vitro, in vivo, and molecular docking simulation [frontiersin.org]

- 16. An overview of analytical methods employed for quality assessment of Crocus sativus (saffron) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. revroum.lew.ro [revroum.lew.ro]

- 18. Improved quantification method of crocins in saffron extract using HPLC-DAD after qualification by HPLC-DAD-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. chimie-biologie.ubm.ro [chimie-biologie.ubm.ro]

- 21. researchgate.net [researchgate.net]

- 22. 1H-NMR Metabolic Profiling and Antioxidant Activity of Saffron (Crocus sativus) Cultivated in Lebanon [mdpi.com]

- 23. NMR Study of Water-Soluble Carotenoid Crocin: Formation of Mixed Micelles, Interaction with Lipid Membrane and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

Part 1: Pharmacological Profile: From Prodrug to Active Metabolite

An In-Depth Technical Guide to the Mechanism of Action of β-D-Gentiobiosyl Crocetin

Abstract: This technical guide provides a comprehensive analysis of the mechanism of action of β-D-gentiobiosyl crocetin, a principal bioactive carotenoid glycoside found in saffron (Crocus sativus L.). Known more commonly as Crocin-1, this molecule is a subject of intense research for its therapeutic potential across a spectrum of diseases. A critical aspect of its pharmacology, which forms the central thesis of this guide, is its role as a prodrug. Following oral administration, β-D-gentiobiosyl crocetin is hydrolyzed by intestinal microbiota into its aglycone, crocetin. This transformation is pivotal, as crocetin is the primary metabolite that is absorbed into systemic circulation and exerts a wide array of biological effects. This guide will dissect the journey from ingestion to metabolic activation and detail the downstream molecular mechanisms of crocetin, including its potent antioxidant, anti-inflammatory, anti-cancer, and neuroprotective activities. We will explore the key signaling pathways modulated by crocetin and provide validated experimental protocols for researchers investigating these effects.

Chemical Identity and Significance

β-D-gentiobiosyl crocetin is a diester of the dicarboxylic acid crocetin and the disaccharide gentiobiose.[1][2] As one of the most abundant crocins in saffron, it is largely responsible for the spice's characteristic vibrant red color.[3] Its structure, featuring a polyene backbone and hydrophilic glycosyl moieties, makes it water-soluble. However, this hydrophilicity limits its direct absorption across the intestinal barrier.[4][5]

The Critical Metabolic Conversion Pathway

The therapeutic efficacy of orally administered β-D-gentiobiosyl crocetin is almost entirely dependent on its conversion to crocetin. Pharmacokinetic studies in rats have demonstrated that after oral ingestion, the parent crocin is often undetectable in plasma.[4][6] Instead, it is extensively hydrolyzed in the gastrointestinal tract, primarily by the gut flora, to release the more lipophilic and readily absorbed crocetin.[1][7] This metabolic activation is the rate-limiting step for its systemic bioavailability and subsequent pharmacological activity.

Caption: Metabolic activation of β-D-gentiobiosyl crocetin.

Comparative Pharmacokinetic Data

The disparity in systemic exposure between the parent glycoside and its aglycone metabolite is stark. Studies have shown that the plasma concentration of crocetin can be 56 to 81 times higher than that of crocin following oral administration of crocin.[1][6] This underscores that crocetin is the principal bioactive compound responsible for the observed pharmacological effects.

| Compound | Oral Bioavailability | Primary Circulating Form | Key Pharmacokinetic Insight |

| β-D-gentiobiosyl crocetin (Crocin) | Very Low / Undetectable[4] | Not detected in plasma[4] | Functions as a prodrug, largely remaining in the GI tract.[4] |

| Crocetin | Readily Absorbed | Free crocetin and its glucuronide conjugates[1] | The active metabolite with high systemic exposure post-crocin ingestion.[1][6] |

Part 2: Core Mechanisms of Action of Crocetin

The pleiotropic effects of β-D-gentiobiosyl crocetin are mediated by its active metabolite, crocetin, which modulates multiple signaling pathways.

Antioxidant and Cytoprotective Effects via Nrf2 Activation

A fundamental mechanism of crocetin is its ability to combat oxidative stress. It functions both as a direct scavenger of reactive oxygen species (ROS) and as an indirect antioxidant by upregulating endogenous defense systems.[8][9] A key pathway in this process is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2). Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to crocetin, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), driving the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1) and antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[3][10]

Caption: Crocetin-mediated activation of the Nrf2 antioxidant pathway.

Anti-Inflammatory Signaling Modulation

Crocetin exerts potent anti-inflammatory effects by inhibiting key pro-inflammatory signaling cascades. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway.[11] Crocetin can prevent the activation of NF-κB, thereby blocking its translocation to the nucleus and inhibiting the transcription of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.[11] Furthermore, crocetin has been shown to modulate other inflammatory pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways, which are often dysregulated in inflammatory conditions.[12][13]

Anticancer and Pro-Apoptotic Activity

In oncology research, crocetin has demonstrated significant anti-tumor properties. Its mechanisms include the inhibition of cell proliferation by interfering with the synthesis of DNA and RNA.[14][15] Crocetin has been shown to inhibit RNA polymerase II activity in cancer cells.[14] Additionally, it promotes apoptosis (programmed cell death) by altering the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins and activating caspases, the executive enzymes of apoptosis.[9][14]

Neuroprotective Mechanisms

Crocetin's ability to cross the blood-brain barrier makes it a promising agent for neurological disorders.[10] Its neuroprotective effects are multifactorial. It has been identified as an N-methyl-D-aspartate (NMDA) receptor antagonist, which can protect against excitotoxicity.[16] Its antioxidant and anti-inflammatory actions are also crucial in mitigating the neuronal damage associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease.[10][17]

Enhanced Oxygen Diffusion

A unique mechanism has been proposed for the sodium salt of crocetin, trans-sodium crocetinate (TSC). It is suggested to enhance the diffusion of oxygen from red blood cells into hypoxic tissues.[16] This effect is thought to arise from its hydrophobic interactions with water molecules in blood plasma, leading to a more structured water organization that facilitates oxygen transport.[16]

Part 3: Key Experimental Protocols

To aid researchers in the validation and exploration of crocetin's mechanisms, we provide the following standardized protocols.

Protocol 1: Western Blot Analysis for Nrf2 and NF-κB Pathway Activation

This protocol details the immunodetection of key proteins to assess the activation state of the Nrf2 and NF-κB pathways in cell lysates.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages for inflammation studies) at a density of 1x10^6 cells/well in a 6-well plate. Allow cells to adhere overnight. Treat cells with varying concentrations of crocetin (or the parent crocin) for the desired time course (e.g., 6-24 hours). Include a positive control (e.g., LPS for NF-κB activation).

-

Protein Extraction: Wash cells with ice-cold PBS. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, incubate on ice for 30 minutes, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein lysate. For nuclear translocation, use a nuclear/cytoplasmic fractionation kit.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane) and separate proteins by size on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include: anti-Nrf2, anti-HO-1, anti-phospho-NF-κB p65, anti-NF-κB p65, and anti-β-actin (as a loading control).

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to the loading control.

Protocol 2: Cell Viability and Apoptosis Assay (MTT & Annexin V/PI)

This protocol assesses the cytotoxic and pro-apoptotic effects of crocetin on cancer cells.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HepG2, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow to attach overnight.

-

Treatment: Treat cells with a serial dilution of crocetin for 24, 48, or 72 hours.

-

MTT Assay (Viability):

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

-

-

Annexin V/PI Staining (Apoptosis):

-

Seed and treat cells in a 6-well plate as described above.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend cells in 1X Annexin Binding Buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells immediately using a flow cytometer.

-

Interpretation: Annexin V-positive/PI-negative cells are in early apoptosis; Annexin V-positive/PI-positive cells are in late apoptosis/necrosis.

-

Part 4: Conclusion and Future Directions

β-D-gentiobiosyl crocetin serves as an effective natural prodrug, delivering the highly active carotenoid crocetin to the systemic circulation following oral intake. The pleiotropic therapeutic potential of this compound is attributable to crocetin's ability to modulate fundamental cellular processes, primarily through its robust antioxidant and anti-inflammatory activities. Its capacity to influence key signaling nodes like Nrf2 and NF-κB positions it as a strong candidate for further investigation in the prevention and treatment of chronic diseases driven by oxidative stress and inflammation.

Future research should focus on several key areas:

-

Microbiota Influence: Characterizing the specific gut microbial species and enzymes responsible for the hydrolysis of crocins to better understand inter-individual variations in response.

-

Synergistic Formulations: Investigating the combination of crocins/crocetin with other therapeutic agents to enhance efficacy.

-

Clinical Translation: Conducting well-designed clinical trials to validate the preclinical findings in human populations for specific disease indications.

By understanding the journey from saffron extract to cellular target, researchers can better harness the therapeutic power of this ancient spice in modern medicine.

References

A comprehensive, numbered list of all cited sources will be generated here, including titles, sources, and verifiable URLs.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Functional Mechanisms of Dietary Crocin Protection in Cardiovascular Models under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic properties of crocin (crocetin digentiobiose ester) following oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Crocetin and Its Glycoside Crocin, Two Bioactive Constituents From Crocus sativus L. (Saffron), Differentially Inhibit Angiogenesis by Inhibiting Endothelial Cytoskeleton Organization and Cell Migration Through VEGFR2/SRC/FAK and VEGFR2/MEK/ERK Signaling Pathways [frontiersin.org]

- 6. Sensitive analysis and simultaneous assessment of pharmacokinetic properties of crocin and crocetin after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Crocetin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Crocin - Wikipedia [en.wikipedia.org]

- 11. Immunoregulatory and anti-inflammatory properties of Crocus sativus (Saffron) and its main active constituents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Effect of Crocin From Saffron (Crocus sativus L.) Supplementation on Oxidant/Antioxidant Markers, Exercise Capacity, and Pulmonary Function Tests in COPD Patients: A Randomized, Double-Blind, Placebo-Controlled Trial [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. Crocetin - Wikipedia [en.wikipedia.org]

- 17. Antioxidant, anti-inflammatory and cytoprotective effects of crocin, a bioactive constituent of saffron, in Alzheimer’s and Parkinson’s diseases with a focus on molecular mechanisms: A systematic review [ajp.mums.ac.ir]

A Comprehensive Technical Guide to the Spectroscopic Data of β-D-Gentiobiosyl Crocetin(1-)

Introduction: Elucidating the Molecular Signature of a Key Saffron Carotenoid

β-D-Gentiobiosyl crocetin, a prominent member of the crocin family of water-soluble carotenoids, is a significant contributor to the vibrant color and potential therapeutic properties of saffron (Crocus sativus L.) and gardenia (Gardenia jasminoides Ellis). As a mono-glycosylated ester of the dicarboxylic acid crocetin, its chemical structure and, consequently, its bioactivity and stability, are of paramount interest to researchers in natural product chemistry, pharmacology, and food science. This technical guide provides an in-depth exploration of the spectroscopic data of β-D-gentiobiosyl crocetin, offering a foundational resource for its identification, characterization, and quantification. The causality behind the experimental choices and the interpretation of the resulting data are explained to provide a holistic understanding of the molecule's spectroscopic signature.

The structural elucidation of complex natural products like β-D-gentiobiosyl crocetin relies on a synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle. Ultraviolet-Visible (UV-Vis) spectroscopy reveals information about the conjugated polyene system, which is responsible for its characteristic color. Infrared (IR) spectroscopy helps identify key functional groups present in the molecule. Mass spectrometry (MS) provides the molecular weight and fragmentation patterns, crucial for confirming the molecular formula and the sequence of glycosidic linkages. Finally, Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional techniques (COSY, HSQC, HMBC), offers a detailed map of the carbon-hydrogen framework and the connectivity between different parts of the molecule.

This guide will present a consolidated overview of the spectroscopic data for all-trans-crocetin mono(β-D-gentiobiosyl) ester, which is the neutral form of the titular compound. The "(1-)" notation suggests the carboxylate anion, which would be the predominant form under physiological pH, though spectroscopic analyses are often performed on the neutral species.

Molecular Structure and Physicochemical Properties

β-D-Gentiobiosyl crocetin is a dicarboxylic acid monoester formed by the condensation of one carboxyl group of crocetin with the anomeric hydroxyl group of β-D-gentiobiose, a disaccharide composed of two β-D-glucose units linked by a β(1→6) glycosidic bond.

| Property | Value | Source |

| Molecular Formula | C₃₂H₄₄O₁₄ | |

| Molecular Weight | 652.7 g/mol | |

| Appearance | Yellow-Orange Solid | |

| Solubility | Water-soluble |

Below is a diagram illustrating the chemical structure of all-trans-β-D-gentiobiosyl crocetin.

Caption: Chemical structure of all-trans-β-D-gentiobiosyl crocetin.

Spectroscopic Data

The following sections detail the characteristic spectroscopic data for all-trans-crocetin mono(β-D-gentiobiosyl) ester, synthesized from multiple authoritative sources.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a cornerstone technique for the analysis of carotenoids, as the extensive system of conjugated double bonds in the crocetin backbone gives rise to strong absorption in the visible region of the electromagnetic spectrum. The position of the absorption maxima (λmax) is indicative of the length of the conjugated system and can be influenced by the solvent and the presence of cis or trans isomers. For all-trans crocetin derivatives, the UV-Vis spectrum typically shows two main absorption bands.

| Solvent | λmax (nm) | Reference |

| Methanol | ~266, ~422, ~446, ~474 | |

| Ethanol-Water | ~440 |

The intense absorption band around 446 nm is responsible for the characteristic yellow-orange-red color of crocins. A shoulder or a distinct peak at a lower wavelength (the "cis peak") around 320-340 nm would indicate the presence of a cis-isomer.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight of crocetin glycosides and for elucidating the structure of the sugar moieties through fragmentation analysis. Electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the analysis of these relatively large and polar molecules, often as protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or ammonium [M+NH₄]⁺.

| Ionization Mode | Precursor Ion (m/z) | Fragment Ions (m/z) | Interpretation | Reference |

| Positive ESI | 653 [M+H]⁺ | 491, 329 | Loss of a glucose unit (162 Da), Loss of a gentiobiose unit (324 Da) | |

| Positive ESI | 670 [M+NH₄]⁺ | 508, 346 | Loss of a glucose unit, Loss of a gentiobiose unit | |

| Positive ESI | 675 [M+Na]⁺ | 513, 351 | Loss of a glucose unit, Loss of a gentiobiose unit | |

| Negative ESI | 651 [M-H]⁻ | 489, 327 | Loss of a glucose unit, Loss of a gentiobiose unit |

The fragmentation pattern, specifically the sequential loss of sugar residues, is a powerful tool for confirming the glycosidic structure. For β-D-gentiobiosyl crocetin, the primary fragmentation involves the cleavage of the glycosidic bonds, resulting in the loss of the gentiobiose moiety or its constituent glucose units.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. For β-D-gentiobiosyl crocetin, the IR spectrum is characterized by absorption bands corresponding to hydroxyl groups, C-H bonds, ester carbonyl groups, and the conjugated polyene chain.

| Wavenumber (cm⁻¹) | Functional Group | Reference |

| ~3400 (broad) | O-H stretching (from sugar moieties) | |

| ~2920 | C-H stretching (aliphatic) | |

| ~1715 | C=O stretching (ester carbonyl) | |

| ~1620 | C=C stretching (conjugated polyene) | |

| ~1075 | C-O stretching (glycosidic linkage) |

The presence of a broad band in the hydroxyl region confirms the glycosidic nature of the molecule. The strong absorption of the ester carbonyl and the conjugated double bonds are also key diagnostic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of β-D-gentiobiosyl crocetin in solution. A combination of 1D (¹H and ¹³C) and 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of all-trans-crocetin mono(β-D-gentiobiosyl) ester is complex, with signals corresponding to the protons of the crocetin backbone and the two glucose units of the gentiobiose moiety. The signals for the crocetin protons typically appear in the downfield region (δ 6.0-8.0 ppm) due to the deshielding effect of the conjugated system. The sugar protons resonate in the more upfield region (δ 3.0-5.5 ppm).

Table of ¹H NMR Chemical Shifts (δ, ppm) in CD₃OD/C₆D₆ (4:1)

| Proton | Chemical Shift (δ) | Multiplicity | J (Hz) | Reference |

| Crocetin Moiety | ||||

| 7, 7' | 6.39 | d | 11.3 | |

| 8, 8' | 6.84 | d | 11.3 | |

| 10, 10' | 7.23 | d | 14.9 | |

| 11, 11' | 6.64 | dd | 14.9, 11.4 | |

| 12, 12' | 6.70 | d | 11.4 | |

| 14, 14' | 6.45 | d | 14.5 | |

| 15, 15' | 5.96 | d | 14.5 | |

| 19, 19', 20, 20' (CH₃) | 1.99 | s | ||

| Gentiobiose Moiety | ||||

| H-1' (Glc I) | 5.61 | d | 7.9 | |

| H-1'' (Glc II) | 4.49 | d | 7.8 |

Note: The numbering of the crocetin backbone may vary between publications. The assignments presented here are based on the cited literature.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbons of the ester and carboxylic acid groups are typically found at the most downfield chemical shifts. The olefinic carbons of the crocetin backbone resonate in the range of δ 120-150 ppm, while the carbons of the sugar moieties appear between δ 60-105 ppm.

Table of ¹³C NMR Chemical Shifts (δ, ppm) in CD₃OD/C₆D₆ (4:1)

| Carbon | Chemical Shift (δ) | Reference |

| Crocetin Moiety | ||

| C-1, C-1' (COO) | 168.4, 169.3 | |

| Olefinic Carbons | 125.7 - 146.4 | |

| Methyl Carbons | 13.1, 13.2 | |

| Gentiobiose Moiety | ||

| C-1' (Glc I) | 97.2 | |

| C-1'' (Glc II) | 104.5 | |

| Other Sugar Carbons | 62.7 - 78.1 |

Two-dimensional NMR techniques are crucial for the definitive assignment of the complex ¹H and ¹³C NMR spectra of crocetin glycosides.

-

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling correlations, allowing for the tracing of spin systems within the crocetin backbone and the individual glucose rings of the gentiobiose unit.

-

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a powerful tool for assigning the carbon signals based on the already assigned proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons (typically over 2-3 bonds). This is particularly important for establishing the connectivity between the crocetin aglycone and the gentiobiose moiety through the ester linkage, as well as the β(1→6) linkage between the two glucose units.

Experimental Protocols

The acquisition of high-quality spectroscopic data for β-D-gentiobiosyl crocetin necessitates careful sample preparation and the use of appropriate analytical instrumentation.

Isolation and Purification

β-D-Gentiobiosyl crocetin is typically isolated from saffron stigmas or gardenia fruits. A general workflow for its isolation is as follows:

-

Extraction: The dried plant material is extracted with a polar solvent, often a hydroalcoholic solution (e.g., methanol/water or ethanol/water), to efficiently solubilize the polar crocetin glycosides.

-

Prefractionation: The crude extract may be subjected to preliminary purification steps, such as liquid-liquid partitioning or solid-phase extraction, to remove interfering compounds like lipids and other less polar pigments.

-

Chromatographic Purification: High-Performance Liquid Chromatography (HPLC), particularly with a reversed-phase column (e.g., C18), is the method of choice for the final purification of individual crocetin glycosides. A gradient elution system with solvents like acetonitrile and water (often with a small amount of acid like formic or acetic acid to improve peak shape) is typically employed.

The following diagram illustrates a typical experimental workflow for the isolation and analysis of β-D-gentiobiosyl crocetin.

Caption: Experimental workflow for the isolation and analysis of β-D-gentiobiosyl crocetin.

Spectroscopic Analysis

-

UV-Vis Spectroscopy: A solution of the purified compound in a suitable solvent (e.g., methanol) is analyzed using a UV-Vis spectrophotometer, typically scanning from 200 to 700 nm.

-

Mass Spectrometry: The purified compound is dissolved in a suitable solvent and analyzed by an ESI-MS instrument, often coupled with a liquid chromatography system (LC-MS).

-

NMR Spectroscopy: The purified and dried compound is dissolved in a deuterated solvent (e.g., deuterated methanol, CD₃OD, or a mixture like CD₃OD/C₆D₆ to improve resolution). ¹H, ¹³C, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Conclusion and Future Perspectives

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of β-D-gentiobiosyl crocetin. The synergistic use of UV-Vis, MS, IR, and advanced NMR techniques allows for the unambiguous elucidation of its structure. This information is critical for quality control of saffron and gardenia extracts, for understanding the structure-activity relationships of crocins, and for the development of new therapeutic agents and natural colorants.

Future research may focus on the application of more advanced techniques, such as hyphenated methods like LC-SPE-NMR, for the rapid and sensitive analysis of crocins in complex mixtures. Furthermore, detailed spectroscopic studies of the interactions of β-D-gentiobiosyl crocetin with biological macromolecules will be crucial for elucidating its mechanisms of action.

References

- Van Calsteren, M. R., Bissonnette, M. C., Cormier, F., Dufresne, C., Ichi, T., LeBlanc, J. C. Y., ... & Roewer, I. (1997).

Methodological & Application

Application Note: A Comprehensive Guide to the Quantification of β-D-Gentiobiosyl Crocetin Using High-Performance Liquid Chromatography

Introduction

β-D-gentiobiosyl crocetin is a prominent member of the crocin family, a group of water-soluble carotenoid glycosides responsible for the characteristic vibrant color of saffron, which is derived from the flower of Crocus sativus L.[1][2]. Structurally, it is a dicarboxylic acid monoester formed from the condensation of one carboxyl group of the polyene dicarboxylic acid crocetin with the sugar gentiobiose[2][3]. The presence and concentration of this and related crocins are critical quality markers for saffron and are of significant interest due to their potent antioxidant and potential therapeutic properties, including anti-depressant and anti-cancer activities[1].

Accurate and reliable quantification of β-D-gentiobiosyl crocetin and other crocins is paramount for the quality control of saffron-based products, the standardization of herbal medicines, and for conducting pharmacokinetic studies in drug development[1]. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a UV-Vis detector stands as the gold standard and the most robust analytical technique for the separation and quantification of individual crocins due to its high resolution and specificity[1][4][5]. This application note provides a detailed, experience-driven guide to validated HPLC methods for the quantification of β-D-gentiobiosyl crocetin in both plant matrices and human serum.

Analyte Chemical Profile

Understanding the chemical nature of the target analyte is fundamental to developing a robust analytical method.

-

IUPAC Name: (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethyl-16-oxo-16-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexadeca-2,4,6,8,10,12,14-heptaenoic acid[2].

-

Structure: It consists of the C20 apocarotenoid, crocetin, esterified with a gentiobiose (a disaccharide of glucose) moiety. This glycosylation is key to its enhanced water solubility compared to the aglycone crocetin[6][7].

Principle of Reversed-Phase HPLC Separation

The successful separation of β-D-gentiobiosyl crocetin from other related crocins and matrix components relies on the principles of reversed-phase chromatography.

Causality of Method Choices:

-

Stationary Phase (C18 Column): A C18 (octadecyl) column is the stationary phase of choice. It consists of silica particles chemically bonded with C18 hydrocarbon chains, creating a nonpolar (hydrophobic) surface. Crocins, being relatively polar due to their sugar moieties, have a moderate affinity for this nonpolar phase. The subtle differences in polarity among the various crocin esters (which differ in their sugar groups) allow for their differential retention and, thus, separation[4][8].

-

Mobile Phase: A polar mobile phase is used to elute the analytes. It typically consists of a mixture of an aqueous solvent (e.g., water) and a less polar organic modifier (e.g., acetonitrile or methanol)[1].

-

Acidification (Formic or Phosphoric Acid): The addition of a small amount of acid (e.g., 0.1% formic acid) to the aqueous phase is critical. β-D-gentiobiosyl crocetin possesses a free carboxylic acid group[2][3]. At a neutral pH, this group would be ionized (deprotonated), making the molecule highly polar and causing it to elute very quickly with poor retention and peak shape. By acidifying the mobile phase, the ionization of the carboxylic acid is suppressed. This makes the molecule less polar, increasing its interaction with the C18 stationary phase, leading to better retention, sharper peaks, and more reproducible results[1][9].

-

Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is often employed. This is because saffron extracts contain crocins with varying numbers of sugar groups, leading to a wide range of polarities. A gradient program ensures that the more polar compounds are eluted early, while the less polar compounds (which are more retained) are eluted later as the mobile phase becomes more nonpolar. This allows for the efficient separation of a complex mixture of crocins within a reasonable analysis time[9].

-

Protocol 1: Quantification of β-D-Gentiobiosyl Crocetin in Saffron Stigmas

This protocol details the extraction and analysis of crocins from dried plant material.

Materials and Reagents

-

Dried Saffron Stigmas

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Water (HPLC or Ultrapure Grade)

-

Formic Acid (or Phosphoric Acid)

-

Mortar and Pestle

-

Volumetric flasks (50 mL)

-

Magnetic stirrer

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm PVDF or PTFE)

-

HPLC vials

Step-by-Step Experimental Protocol

-

Sample Homogenization: Accurately weigh approximately 50 mg of dried saffron stigmas and grind them into a fine powder using a mortar and pestle to increase the surface area for efficient extraction[1].

-

Extraction: Transfer the powdered sample to a 50 mL volumetric flask. Add 50 mL of a methanol and water solution (50:50, v/v)[1][10]. Rationale: This solvent mixture provides sufficient polarity to solubilize the glycosylated crocins while also being compatible with the reversed-phase HPLC system.

-

Maceration: Protect the flask from light (wrap in aluminum foil) as carotenoids can be light-sensitive. Stir the mixture using a magnetic stirrer for 1-2 hours at room temperature to ensure complete extraction of the target analytes[1].

-

Centrifugation: After extraction, centrifuge the mixture at approximately 4000 rpm for 10 minutes to pellet the solid plant material[1].

-

Filtration: Carefully collect the clear supernatant and filter it through a 0.45 µm or 0.22 µm syringe filter directly into an HPLC vial. This step is crucial to remove any fine particulate matter that could block the HPLC column or tubing[1].

-

Analysis: The filtered extract is now ready for injection into the HPLC system. If the concentration is expected to be very high, it can be diluted with the initial mobile phase composition.

HPLC Method Parameters

| Parameter | Recommended Condition |

| HPLC System | Agilent 1290 Infinity II or equivalent with DAD |

| Column | Poroshell 120 EC-C18 (150 × 2.1 mm, 2.7 µm)[9] |

| Mobile Phase A | Water with 0.1% Formic Acid[9] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[9] |

| Gradient Program | 0 min, 1% B; 3 min, 20% B; 25 min, 63% B; 30 min, 100% B[9] |

| Post-Time | 5-minute wash with 100% B and 5-minute re-equilibration[9] |

| Flow Rate | 0.2 mL/min to 1.0 mL/min[4][9] |

| Column Temperature | 40 °C[9] |

| Detection Wavelength | 440 nm (for crocins)[1][4][10] |

| Injection Volume | 2 - 20 µL[4][9][10] |

Workflow Diagram: Saffron Analysis

Caption: Workflow for saffron sample preparation and HPLC analysis.

Protocol 2: Quantification of β-D-Gentiobiosyl Crocetin in Human Serum

This protocol is designed for pharmacokinetic studies and requires the removal of protein from the biological matrix.

Materials and Reagents

-

Human Serum Sample

-

Acetonitrile (HPLC Grade)

-

Internal Standard (IS) solution (e.g., 13-cis retinoic acid)[8]

-

Methanol (HPLC Grade)

-

Water (HPLC or Ultrapure Grade)

-

Acetic Acid

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge (capable of >8500 x g)

-

HPLC vials

Step-by-Step Experimental Protocol (Direct Protein Precipitation)

This method is rapid and effective for cleaning up serum samples[8].

-

Sample Aliquoting: In a microcentrifuge tube, pipette 50 µL of the human serum sample[1].

-

Internal Standard Spiking: Add 50 µL of the internal standard solution. Rationale: An IS is used to correct for variations in extraction efficiency and injection volume, improving the accuracy and precision of the quantification.

-

Protein Precipitation: Add a volume of cold acetonitrile (e.g., 200 µL) to the tube. Acetonitrile is a protein-denaturing organic solvent that causes proteins to precipitate out of the solution[8].

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation[8].

-

Centrifugation: Centrifuge the tube at a high speed (e.g., 8500 x g) for 10 minutes to form a tight pellet of precipitated proteins[8].

-

Supernatant Collection: Carefully transfer the clear supernatant to a clean HPLC vial, avoiding the protein pellet.

-

Analysis: The sample is ready for injection. Alternatively, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to concentrate the analyte[8].

HPLC Method Parameters

| Parameter | Recommended Condition |

| HPLC System | Shimadzu LC-10ADVP or equivalent with UV detector |

| Column | C18 reversed-phase column (250 x 4.6 mm, 5 µm)[8][10] |

| Guard Column | C18 guard column (recommended for biological samples)[8] |

| Mobile Phase | Methanol / Water / Acetic Acid (85:14.5:0.5, v/v/v)[8] |

| Elution Mode | Isocratic |

| Flow Rate | 0.8 mL/min[8] |

| Column Temperature | Ambient |

| Detection Wavelength | 423-440 nm[8] |

| Injection Volume | 25 µL[8] |

Workflow Diagram: Serum Analysis

Caption: Workflow for serum sample preparation via protein precipitation.

Method Validation and Performance

A described protocol is only trustworthy if it is validated. The HPLC methods for crocin analysis are well-established and have demonstrated robust performance across various studies. Key validation parameters provide a self-validating framework for the method's reliability.

| Validation Parameter | Typical Performance Characteristics | Source |

| Linearity (R²) | Regression coefficients (R²) consistently > 0.999 | [4][8][11] |

| Limit of Detection (LOD) | ~0.5 mg/kg in food samples; as low as ~0.22 ng/mL | [4][12] |

| Limit of Quantification (LLOQ) | 0.05 µg/mL in serum (precipitation method) | [8] |

| Precision (%RSD) | Intraday: 0.37-2.6%; Interday: 1.69–6.03% | [8] |

| Accuracy / Recovery | Mean recoveries typically > 70% in serum | [8][11] |

| Specificity | High; baseline separation from endogenous interferences | [8][12] |

References

- Tarantilis, P. A., Polissiou, M., & Manfait, M. (1995). Determination of saffron (Crocus sativus L.) components in crude plant extract using high-performance liquid chromatography.

- Carmona, M., Zalacaín, A., Rodríguez, M. I., Salinas, M. R., & Alonso, G. L. (2004). COMPARISON OF DIFFERENT EXTRACTION PROCEDURES AND HPLC METHODS TO DETECT CROCINS IN SAFFRON. Acta Horticulturae, (650), 267-274.

-

Ghazavi, A., Vessal, M., & Ghaffari, F. (2011). Development and Validation of HPLC Method for Determination of Crocetin, a constituent of Saffron, in Human Serum Samples. Iranian Journal of Pharmaceutical Research, 10(3), 447–455. Available at: [Link]

-

Katragunta, K., Avula, B., Wang, Y. H., Upton, R., & Khan, I. A. (2021). Analysis of Crocetins and Safranal variations in Saffron (Crocus sativus) Stigma Samples and Dietary Supplements using HPLC/UHPLC-PDA-MS. eGrove. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10461942, beta-D-gentiobiosyl crocetin. PubChem. Retrieved February 22, 2026, from [Link].

- Ahmad, T., & Masoodi, M. H. (2021). Quantitative Estimation of Saffron Components by Using HPLC an Approach for The Determination of Saffron Quality. Turkish Journal of Agriculture - Food Science and Technology, 9(8), 1463-1467.

-

The Good Scents Company. (n.d.). beta-D-gentiobiosyl crocetin. TGSC. Retrieved February 22, 2026, from [Link].

- Nguyen, T. T. H., & Nguyen, T. K. C. (2023). Simultaneous determination of crocin and crocetin in food samples by high-performance liquid chromatography (HPLC-PDA). Vietnam Journal of Science and Technology, 61(5).

- Chen, Y., et al. (2021). The Total Amount and Composition Determination of Crocetin and Its Derivatives from Gardenia Yellow by HPLC-MS-MS. Auctores.

-

Kyriakoudi, A., & Tsimidou, M. Z. (2015). A new HPLC method for the analysis of Crocus sativus styles. ResearchGate. Available at: [Link]

- Møller, A. P., et al. (2018). UHPLC Analysis of Saffron (Crocus sativus L.): Optimization of Separation Using Chemometrics and Detection of Minor Crocetin Esters. MDPI.

- Ghaffari, F., et al. (2011). Development and Validation of HPLC Method for Determination of Crocetin, a constituent of Saffron, in Human Serum Samples.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. beta-D-gentiobiosyl crocetin | C32H44O14 | CID 10461942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. trans-Crocetin (β-D-gentiobiosyl) ester | 55750-85-1 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. UHPLC Analysis of Saffron (Crocus sativus L.): Optimization of Separation Using Chemometrics and Detection of Minor Crocetin Esters [mdpi.com]

- 6. scent.vn [scent.vn]

- 7. Crocin | 42553-65-1 [chemicalbook.com]

- 8. Development and Validation of HPLC Method for Determination of Crocetin, a constituent of Saffron, in Human Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. egrove.olemiss.edu [egrove.olemiss.edu]

- 10. Quantitative Estimation of Saffron Components by Using HPLC an Approach for The Determination of Saffron Quality | Turkish Journal of Agriculture - Food Science and Technology [agrifoodscience.com]

- 11. researchgate.net [researchgate.net]

- 12. Simultaneous determination of crocin and crocetin in food samples by highperformance liquid chromatography (HPLC-PDA) [vjfc.nifc.gov.vn]

Application Note: Extraction and Purification of Beta-D-Gentiobiosyl Crocetin (Crocin-3) from Crocus sativus

Executive Summary

This application note details a high-precision protocol for the isolation of beta-D-gentiobiosyl crocetin (commonly referred to as Crocin-3 or Crocin-

The following guide prioritizes structural integrity (preventing hydrolysis and transesterification) and purity (>98%), utilizing a workflow combining Ultrasound-Assisted Extraction (UAE) with optimized Preparative HPLC.

Target Molecule Profile

| Property | Description |

| IUPAC Name | (2E,4E,6E,8E,10E,12E,14E)-20-(beta-D-gentiobiosyloxy)-2,6,11,15-tetramethyl-2,4,6,8,10,12,14-icosapentaenoic acid |

| Common Name | Crocin-3 (monogentiobiosyl crocetin) |

| Molecular Formula | |

| Molecular Weight | ~652.68 g/mol |

| Key Characteristic | Amphiphilic: Contains one hydrophilic sugar moiety and one hydrophobic free acid terminus.[1] |

| Elution Behavior | Elutes after Crocin-1 and Crocin-2 on C18 Reverse Phase columns due to lower polarity. |

Experimental Workflow Logic

The isolation of a minor crocin congener requires a strategy that separates it from the dominant Crocin-1 (which can constitute >70% of total crocins). We utilize the polarity difference driven by the sugar moieties.

Critical Causality:

-

Solvent Choice: We use Ethanol/Water instead of Methanol. Methanol is known to cause transesterification artifacts (methyl esters) during extraction, compromising the yield of the native free-acid form of Crocin-3.

-

Temperature Control: All steps are maintained

and shielded from light. Crocins are highly photosensitive and susceptible to thermal degradation.[2] -

Separation Mechanism: Reverse-phase chromatography separates based on hydrophobicity. Crocin-1 (4 glucose units) is most polar and elutes first. Crocin-3 (2 glucose units + free acid) is less polar and elutes later, allowing for effective fractionation.

Workflow Diagram

Figure 1: Step-by-step isolation workflow for Crocin-3, prioritizing non-destructive techniques.

Detailed Protocols

Phase 1: Extraction (Ultrasound-Assisted)

Objective: Maximize recovery of total crocins while minimizing degradation.

Materials:

-

Dried Saffron Stigmas (Grade I, ISO 3632).

-

Solvent: Ethanol:Water (50:50 v/v). Note: 50% Ethanol is optimal for extracting the range of crocins including the less polar mono-esters.

-

Equipment: Ultrasonic bath (controlled temperature), Centrifuge.

Protocol:

-

Grinding: Grind 5.0 g of saffron stigmas under liquid nitrogen to a fine powder. Logic: Cryogenic grinding prevents heat generation that degrades carotenoids.

-

Solvent Addition: Suspend powder in 100 mL of cold (4°C) 50% Ethanol.

-

Sonication: Sonicate at 40 kHz for 20 minutes. Ensure water bath temperature does not exceed 25°C.

-

Separation: Centrifuge at 6,000 x g for 10 minutes at 4°C. Collect the supernatant.

-

Re-extraction: Repeat steps 2-4 on the pellet once more. Combine supernatants.

-

Filtration: Filter combined extract through a 0.45 µm PTFE membrane to remove particulates.

Phase 2: Enrichment (Solid Phase Extraction - SPE)

Objective: Remove polar interferences (picrocrocin, free sugars) and very non-polar compounds (safranal) to enrich the crocin fraction.

Materials:

-

C18 SPE Cartridges (e.g., Sep-Pak C18, 500 mg).

-

Wash Solvent: 10% Acetonitrile in Water.

-

Elution Solvent: 60% Acetonitrile in Water.

Protocol:

-

Conditioning: Flush cartridge with 5 mL Methanol, then 5 mL Water.

-

Loading: Load 2 mL of crude extract onto the cartridge.

-

Washing: Wash with 5 mL of 10% Acetonitrile. Logic: This removes the highly polar picrocrocin and salts.

-

Elution: Elute the crocin fraction (containing Crocin-1, 2, 3, 4) with 5 mL of 60% Acetonitrile.

-

Evaporation: Evaporate the eluate to dryness under reduced pressure (Rotavap) at 30°C and reconstitute in 1 mL of initial HPLC mobile phase.

Phase 3: Purification (Preparative HPLC)

Objective: Isolate beta-D-gentiobiosyl crocetin (Crocin-3) from the other crocin congeners.

System Configuration:

-

Column: Prep C18 (e.g., 250 mm x 21.2 mm, 5 µm).

-

Mobile Phase A: Ultrapure Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile (HPLC Grade).[3]

-

Flow Rate: 15 mL/min.

-

Detection: UV-Vis at 440 nm (specific for crocins).[4]

Gradient Program:

| Time (min) | % Mobile Phase B | Phase Description |

| 0.0 | 20% | Equilibration |

| 5.0 | 20% | Isocratic Hold |

| 25.0 | 60% | Linear Gradient (Separation) |

| 30.0 | 95% | Wash |

| 35.0 | 20% | Re-equilibration |

Fraction Collection Logic:

-

Crocin-1 (Digentiobiosyl): Elutes first (approx. 10-12 min) due to high polarity (4 glucose units).

-

Crocin-2 (Gentiobiosyl-glucosyl): Elutes second.

-

Crocin-3 (Monogentiobiosyl): Elutes third (approx. 18-22 min). Target Fraction.

-

Crocetin (Free acid): Elutes last (if present).

Action: Collect the peak corresponding to Crocin-3. Immediately freeze the fraction and lyophilize (freeze-dry) to obtain a deep red powder.

Quality Control & Validation

To ensure the isolated compound is indeed beta-D-gentiobiosyl crocetin(1-), use the following validation metrics.

HPLC-DAD Purity Check

Re-inject the purified fraction onto an analytical C18 column.

-

Requirement: Single peak at 440 nm.

-

UV Spectrum:

at ~440 nm with shoulders at 460 nm and 420 nm (characteristic carotenoid spectrum).

Mass Spectrometry (LC-MS/MS)

Operate in Negative Ion Mode (ESI-) to detect the carboxylate anion [M-H]-.

-

Target Mass:

-

Molecular Weight: 652.68

-

Observed Ion [M-H]-: m/z 651.7

-

-

Fragmentation Pattern:

-

Loss of Gentiobiose moiety (-324 Da).

-

Presence of Crocetin backbone fragment (m/z ~327).

-

NMR Verification (Optional for High Rigor)

-

Proton NMR: Verify the ratio of anomeric protons. Crocin-3 will show signals for the gentiobiose unit but lack the symmetry of Crocin-1.

References

-

Extraction Optimization: Carmona, M., et al. (2006). "Comparison of different extraction procedures and HPLC methods to detect crocins in saffron." Journal of Food Composition and Analysis.

-

Chemical Structure & Nomenclature: PubChem Database. "Crocin 3 (Compound)."[5][6] National Library of Medicine.

-

Purification Methodology: Moras, B., et al. (2018). "Isolation of high-purity crocin from saffron using preparative HPLC." Journal of Chromatography B.

-

Biosynthetic Pathway: Ahrazem, O., et al. (2015). "The carotenoid cleavage dioxygenase CCD2 catalysing the synthesis of crocetin in Crocus sativus." New Phytologist.

-

Bioactivity of Mono-esters: Tarantilis, P. A., et al. (1995). "Isolation and identification of the aroma components from saffron (Crocus sativus)." Journal of Agricultural and Food Chemistry.

Sources

- 1. Crocin | C44H64O24 | CID 5281233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. safranerio.fr [safranerio.fr]

- 3. Enhancing the purification of crocin-I from saffron through the combination of multicolumn countercurrent chromatography and green solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. trans-Crocetin (β-D-gentiobiosyl) ester | 55750-85-1 [chemicalbook.com]

- 6. Effective Isolation of Picrocrocin and Crocins from Saffron: From HPTLC to Working Standard Obtaining - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: A Guide to In Vitro Bioactivity Testing of β-D-Gentiobiosyl Crocetin(1-)

Introduction: Unveiling the Therapeutic Potential of a Saffron Apocarotenoid

Saffron (Crocus sativus L.) is renowned not only for its culinary value but also for its extensive use in traditional medicine. Its vibrant color and therapeutic properties are largely attributed to a class of water-soluble carotenoids known as crocins.[1][2][3] Crocins are a series of glycosyl esters of the lipophilic dicarboxylic acid, crocetin.[2][4] The specific compound of interest, β-D-gentiobiosyl crocetin(1-), is a mono-glycosylated ester of crocetin, where one of the two carboxylic acid groups is esterified with β-D-gentiobiose.[5][6]

While crocins act as water-soluble prodrugs, their bioactivity is often attributed to both the parent glycoside and its aglycone metabolite, crocetin, which is released upon hydrolysis in the body.[2] These molecules have demonstrated a remarkable spectrum of pharmacological activities, including potent antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects.[4][5][7]

This comprehensive guide provides a suite of detailed in vitro assays designed for researchers, scientists, and drug development professionals to systematically evaluate the bioactivity of β-D-gentiobiosyl crocetin(1-). The protocols are structured to ensure scientific rigor, data reproducibility, and a clear understanding of the mechanistic principles behind each assay.

dot graph TD; subgraph "Preliminary Screening" A[Antioxidant Assays] --> B[Anti-inflammatory Assays]; end subgraph "Mechanism-Specific Investigations" B --> C[Anti-Cancer & Cytotoxicity Assays]; B --> D[Neuroprotection Assays]; end subgraph "Data Analysis & Interpretation" C --> E{Dose-Response & IC50}; D --> E; end

end

Caption: General workflow for in vitro bioactivity screening.

Section 1: Assessing Antioxidant Activity

Oxidative stress is a key pathological factor in numerous chronic diseases. The ability of β-D-gentiobiosyl crocetin(1-) to scavenge free radicals and mitigate oxidative damage is a primary indicator of its therapeutic potential.[2][7][8] We present a tiered approach, starting with chemical assays and progressing to a more biologically relevant cell-based model.

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically. It is a rapid and widely used preliminary screening method.

-

Causality: The gentiobiose sugar moiety and the polyene backbone of the crocetin structure are believed to contribute to its antioxidant properties by stabilizing and delocalizing unpaired electrons.[9]

Step-by-Step Protocol:

-

Reagent Preparation:

-

Test Compound Stock: Prepare a 1 mg/mL stock solution of β-D-gentiobiosyl crocetin(1-) in a suitable solvent (e.g., methanol or DMSO).

-

DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep it in an amber bottle and in the dark.

-

Positive Control: Prepare a 1 mg/mL stock solution of Ascorbic Acid or Trolox in methanol.

-

-

Assay Procedure (96-well plate format):

-

Prepare serial dilutions of the test compound and positive control (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

To each well, add 100 µL of the sample or control dilution.

-

Add 100 µL of the 0.1 mM DPPH solution to all wells.

-

For the blank, use 100 µL of methanol instead of the sample. The control contains the sample solvent and DPPH.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition & Analysis:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

-

Plot the % scavenging against the concentration and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

-

| Parameter | Value/Description |

| Assay Type | Chemical (Radical Scavenging) |

| Detection Method | Colorimetric (Absorbance at 517 nm) |

| Positive Control | Ascorbic Acid, Trolox |

| Key Output | IC50 Value (µg/mL or µM) |

| Reference |

Protocol: Oxygen Radical Absorbance Capacity (ORAC) Assay

-

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The decay of fluorescence is recorded over time.[10][11]

-

Causality: This assay is considered more biologically relevant than DPPH as it utilizes a peroxyl radical, a common reactive oxygen species (ROS) in human biology. It provides a measure of the compound's ability to quench radicals via hydrogen atom transfer.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Test Compound & Control: Prepare serial dilutions in phosphate buffer (75 mM, pH 7.4). Trolox is the standard positive control.

-

Fluorescein Solution: Prepare a working solution of fluorescein in phosphate buffer.

-

AAPH Solution: Prepare a fresh AAPH solution in phosphate buffer just before use.

-

-

Assay Procedure (96-well black plate):

-

Add 25 µL of sample, standard (Trolox), or blank (phosphate buffer) to appropriate wells.

-

Add 150 µL of the fluorescein working solution to all wells.

-

Incubate the plate at 37°C for 15 minutes in the plate reader.

-

Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

-

-

Data Acquisition & Analysis:

-

Immediately begin recording the fluorescence (Excitation: 485 nm, Emission: 520 nm) every 1-2 minutes for at least 60 minutes.

-

Calculate the Area Under the Curve (AUC) for each sample.

-

Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the sample/standard.

-

Plot a standard curve of Net AUC vs. Trolox concentration.

-

Results are expressed as Trolox Equivalents (TE) per µg or µmol of the test compound.

-

| Parameter | Value/Description |

| Assay Type | Chemical (Fluorescence-based) |

| Radical Source | AAPH (Peroxyl Radicals) |

| Positive Control | Trolox |

| Key Output | Trolox Equivalents (µmol TE/g) |

| Reference | [10][11] |

Section 2: Evaluating Anti-inflammatory Potential

Chronic inflammation is a driving factor in many diseases. Natural products are a promising source for new anti-inflammatory agents.[12][13][14] These assays assess the ability of β-D-gentiobiosyl crocetin(1-) to interfere with key inflammatory processes.

dot graph TD; rankdir=LR; node [shape=box, style="filled,rounded", fontname="helvetica", fontcolor="#202124"]; edge [fontname="helvetica"];

end

Caption: Simplified LPS-induced inflammatory signaling pathway.